molecular formula C12H21NO5 B2764505 Aloc-Thr-OtBu CAS No. 126133-63-9

Aloc-Thr-OtBu

Cat. No. B2764505
CAS RN: 126133-63-9
M. Wt: 259.302
InChI Key: RZBWBDABYCODNU-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aloc-Thr-OtBu is a peptide-based compound that has been gaining attention in the scientific community for its potential applications in research. This compound is a derivative of the amino acid threonine and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Aloc-Thr-OtBu is not fully understood. However, it is believed that this compound binds to proteins through interactions with specific amino acid residues, such as arginine and lysine. This binding can induce conformational changes in the protein structure, leading to changes in activity or function.
Biochemical and Physiological Effects:
Aloc-Thr-OtBu has been shown to have a variety of biochemical and physiological effects. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. Aloc-Thr-OtBu has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using Aloc-Thr-OtBu in lab experiments is its specificity for certain amino acid residues in proteins. This compound can be used to study the role of specific amino acids in protein function, which can provide valuable insights into the structure-function relationship of proteins. However, one limitation of using Aloc-Thr-OtBu is its potential for off-target effects. This compound can bind to a variety of proteins, which can lead to unintended changes in cellular signaling pathways.

Future Directions

There are several future directions for research on Aloc-Thr-OtBu. One area of interest is the development of more specific derivatives of this compound that can target specific proteins or amino acid residues. Another area of interest is the use of Aloc-Thr-OtBu in drug discovery, as this compound has shown potential as a lead compound for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of Aloc-Thr-OtBu and its potential for off-target effects.

Synthesis Methods

Aloc-Thr-OtBu is synthesized through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain, which is anchored to a solid support. The amino acid threonine is incorporated into the peptide chain with a tert-butyloxycarbonyl (OtBu) protecting group on the hydroxyl group of the side chain. The Aloc (allyloxycarbonyl) protecting group is then added to the amino group of the threonine residue. After the completion of the peptide chain, the protecting groups are removed, and the peptide is purified through high-performance liquid chromatography (HPLC).

Scientific Research Applications

Aloc-Thr-OtBu has been used in a variety of scientific research applications, including studies on protein-ligand interactions, enzyme kinetics, and protein-protein interactions. This compound has been shown to bind to a variety of proteins, including enzymes and receptors, and can modulate their activity. Aloc-Thr-OtBu has also been used as a tool to study the role of specific amino acid residues in protein function.

properties

IUPAC Name

tert-butyl (2S,3R)-3-hydroxy-2-(prop-2-enoxycarbonylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-6-7-17-11(16)13-9(8(2)14)10(15)18-12(3,4)5/h6,8-9,14H,1,7H2,2-5H3,(H,13,16)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBWBDABYCODNU-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aloc-Thr-OtBu

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